(S)-N-Benzyl-3,4-dihydroxy butyramide
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Overview
Description
(S)-N-Benzyl-3,4-dihydroxy butyramide is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two hydroxyl groups on the butyramide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Benzyl-3,4-dihydroxy butyramide can be achieved through several methods. One common approach involves the catalytic hydration of butyronitrile, which is then reacted with benzylamine to form the desired amide. Another method includes the reaction of butyryl chloride with benzylamine under basic conditions to yield the amide. Additionally, the reduction of butyraldoxime with benzylamine can also produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow protocols to ensure high yield and purity. These methods often utilize acyl azide intermediates, which are generated in situ and reacted with benzylamine to form the amide bond. This approach minimizes side reactions and maintains the chiral integrity of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Benzyl-3,4-dihydroxy butyramide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-N-Benzyl-3,4-dihydroxy butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-N-Benzyl-3,4-dihydroxy butyramide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler amide derivative of butyric acid.
Phenylalanine Butyramide: A butyrate derivative with applications in cosmetics and medicine.
Acetamide: A smaller amide with different chemical properties.
Uniqueness
(S)-N-Benzyl-3,4-dihydroxy butyramide is unique due to its specific structure, which includes a benzyl group and two hydroxyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other amides. Its ability to interact with specific enzymes and pathways makes it a valuable compound in various research fields .
Properties
IUPAC Name |
(3S)-N-benzyl-3,4-dihydroxybutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-8-10(14)6-11(15)12-7-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXGCLMWKLDOEZ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C[C@@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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